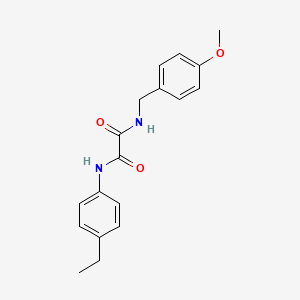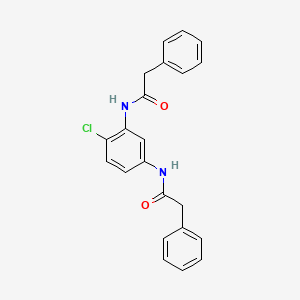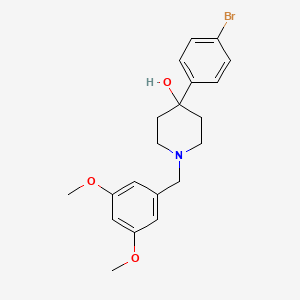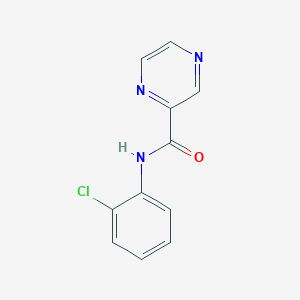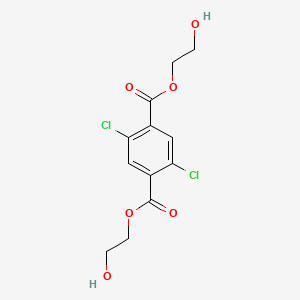![molecular formula C23H31NO3 B5188608 ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}alaninate](/img/structure/B5188608.png)
ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}alaninate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}alaninate is a chemical compound that has been the subject of scientific research in recent years. It is a derivative of the adamantane family of compounds and has shown promise in various applications in the field of biochemistry and pharmacology. In
Mecanismo De Acción
The mechanism of action of ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}alaninate is not fully understood. However, it is believed to work by inhibiting the production of pro-inflammatory cytokines and chemokines, as well as by reducing the activation of immune cells such as macrophages and T-cells. It has also been shown to inhibit the expression of certain genes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}alaninate has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as to reduce the activation of immune cells such as macrophages and T-cells. It has also been shown to inhibit the expression of certain genes involved in cancer cell growth and proliferation. In addition, it has been shown to have analgesic properties, reducing pain in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}alaninate in lab experiments is its potential as a therapeutic agent for various diseases. Its anti-inflammatory and analgesic properties make it a potential candidate for the treatment of chronic pain and inflammation. It has also been studied for its potential use in the treatment of cancer. However, one limitation of using this compound in lab experiments is its relatively complex synthesis method, which may limit its availability and increase the cost of experiments.
Direcciones Futuras
There are several future directions for research on ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}alaninate. One direction is to further study its potential as a therapeutic agent for chronic pain and inflammation. Another direction is to explore its potential as a cancer treatment, including its effectiveness in animal models and its potential side effects. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for this compound.
Métodos De Síntesis
Ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}alaninate can be synthesized using a multi-step process that involves the reaction of adamantane with various reagents. The first step involves the reaction of adamantane with chlorosulfonic acid to form 1-adamantanesulfonic acid. This is followed by the reaction of 1-adamantanesulfonic acid with 4-methylbenzyl chloride to form 3-(4-methylphenyl)-1-adamantyl chloride. The final step involves the reaction of 3-(4-methylphenyl)-1-adamantyl chloride with ethyl alaninate to form ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}alaninate.
Aplicaciones Científicas De Investigación
Ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}alaninate has been studied for its potential use as a therapeutic agent in various diseases. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
ethyl 2-[[3-(4-methylphenyl)adamantane-1-carbonyl]amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO3/c1-4-27-20(25)16(3)24-21(26)23-12-17-9-18(13-23)11-22(10-17,14-23)19-7-5-15(2)6-8-19/h5-8,16-18H,4,9-14H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQUFWLNFJGRJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)NC(=O)C12CC3CC(C1)CC(C3)(C2)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 5-propyl-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5188527.png)
![ethyl 4-[(3-chloro-4-fluorophenyl)amino]-1-piperidinecarboxylate](/img/structure/B5188535.png)
![2-(4-methoxyphenyl)-N-({4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}methyl)acetamide](/img/structure/B5188539.png)
![3-(4-chlorobenzyl)-5-[(5-methyl-2-thienyl)methylene]-2,4-imidazolidinedione](/img/structure/B5188541.png)

![1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-1-propanone](/img/structure/B5188547.png)
![1-[(4-nitro-1H-imidazol-1-yl)acetyl]piperidine](/img/structure/B5188560.png)

![2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B5188579.png)
